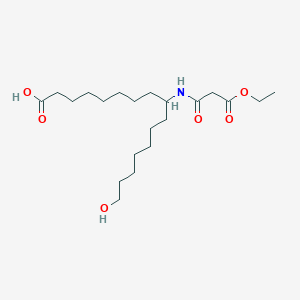
9-(3-Ethoxy-3-oxopropanamido)-16-hydroxyhexadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(3-Ethoxy-3-oxopropanamido)-16-hydroxyhexadecanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxy group, an oxopropanamido group, and a hydroxyhexadecanoic acid backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Ethoxy-3-oxopropanamido)-16-hydroxyhexadecanoic acid typically involves a multi-step process. One common method includes the reaction of ethyl 3-oxopropanoate with hexadecanoic acid in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
9-(3-Ethoxy-3-oxopropanamido)-16-hydroxyhexadecanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group into a carbonyl group.
Reduction: The oxopropanamido group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 9-(3-Ethoxy-3-oxopropanamido)-16-oxohexadecanoic acid.
Reduction: Formation of 9-(3-Ethoxy-3-aminopropanamido)-16-hydroxyhexadecanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
9-(3-Ethoxy-3-oxopropanamido)-16-hydroxyhexadecanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 9-(3-Ethoxy-3-oxopropanamido)-16-hydroxyhexadecanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-(3-Methoxy-3-oxopropanamido)-16-hydroxyhexadecanoic acid
- 9-(3-Ethoxy-3-oxopropanamido)-16-oxohexadecanoic acid
- 9-(3-Ethoxy-3-aminopropanamido)-16-hydroxyhexadecanoic acid
Uniqueness
9-(3-Ethoxy-3-oxopropanamido)-16-hydroxyhexadecanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
833484-10-9 |
|---|---|
Molekularformel |
C21H39NO6 |
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
9-[(3-ethoxy-3-oxopropanoyl)amino]-16-hydroxyhexadecanoic acid |
InChI |
InChI=1S/C21H39NO6/c1-2-28-21(27)17-19(24)22-18(14-10-6-4-8-12-16-23)13-9-5-3-7-11-15-20(25)26/h18,23H,2-17H2,1H3,(H,22,24)(H,25,26) |
InChI-Schlüssel |
UVOAIGCWBYXARH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(=O)NC(CCCCCCCC(=O)O)CCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


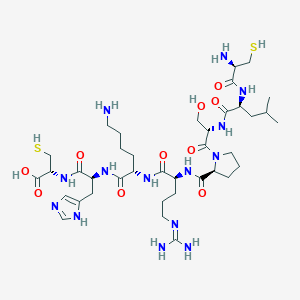
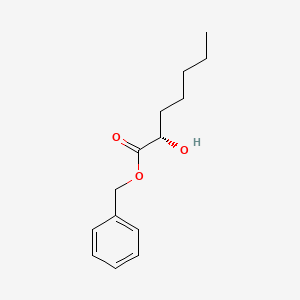

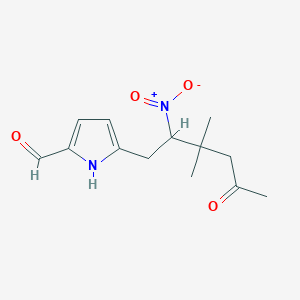
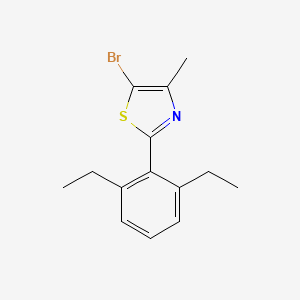
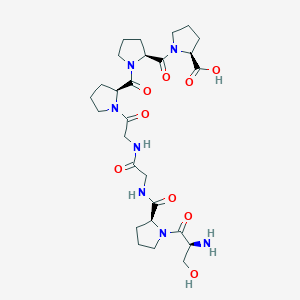
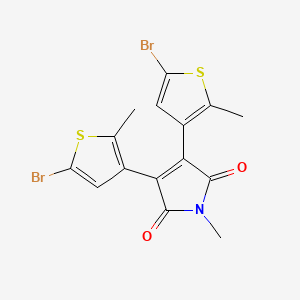
![2-[1-(4'-Ethyl[1,1'-biphenyl]-4-yl)ethylidene]hydrazine-1-carboxamide](/img/structure/B14198308.png)
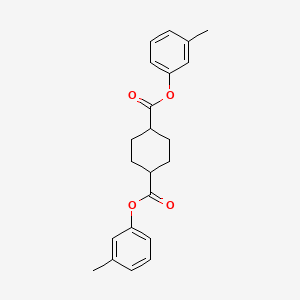
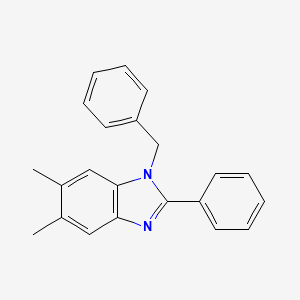

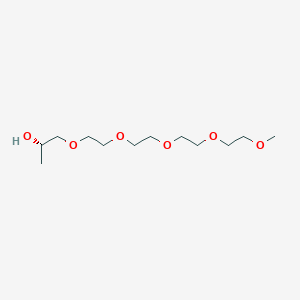
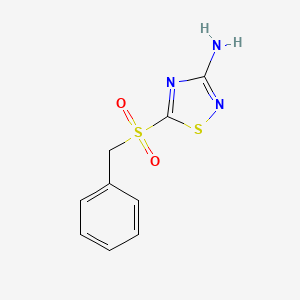
![[2-(1-Butoxypropoxy)ethyl]benzene](/img/structure/B14198337.png)
